molecular formula C13H14ClN3O3 B6362374 1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole CAS No. 1240569-68-9

1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole

Cat. No.: B6362374
CAS No.: 1240569-68-9
M. Wt: 295.72 g/mol
InChI Key: WDDOYGXOVGMVRG-UHFFFAOYSA-N
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Description

1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole is a chemical compound with the molecular formula C13H14ClN3O3 and a molecular weight of 295.72 g/mol . This compound is known for its unique structure, which includes a pyrazole ring substituted with a nitro group and a chlorophenoxybutyl chain.

Preparation Methods

The synthesis of 1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole involves several steps, typically starting with the preparation of the chlorophenoxybutyl intermediate. This intermediate is then reacted with a pyrazole derivative under specific conditions to introduce the nitro group. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions and optimizing the conditions for higher yields and purity.

Chemical Reactions Analysis

1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the chlorophenoxybutyl chain play crucial roles in these interactions, affecting the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of certain enzymes, modulation of receptor activity, or interference with cellular signaling processes .

Comparison with Similar Compounds

1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

1-[4-(3-chlorophenoxy)butyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3/c14-11-4-3-5-13(8-11)20-7-2-1-6-16-10-12(9-15-16)17(18)19/h3-5,8-10H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDOYGXOVGMVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCCCCN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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